2,6-Dimethoxypyridine-4-boronic acid
Description
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Properties
IUPAC Name |
(2,6-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPPYUWMHROKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Role of Pyridine Derivatives in Contemporary Chemical Research
Pyridine (B92270) and its derivatives are foundational scaffolds in modern chemistry, prized for their unique structural and electronic properties. researchgate.net As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a ubiquitous feature in a vast array of biologically active compounds, including natural products like vitamins (niacin and pyridoxine) and alkaloids. nih.gov In medicinal chemistry, the pyridine ring is a "privileged scaffold," frequently incorporated into drug candidates to enhance solubility, act as a hydrogen bond acceptor, or serve as a bioisostere for other aromatic rings, thereby influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. researchgate.netnih.gov
Beyond pharmaceuticals, pyridine derivatives are integral to materials science, where their electronic properties are harnessed in the development of functional materials for organic electronics, such as OLEDs and organic photovoltaics. nih.gov Their ability to act as ligands for organometallic complexes also makes them crucial in the field of catalysis. nih.gov The stable, yet reactive nature of the pyridine ring allows for its functionalization through various chemical transformations, making it one of the most extensively applied scaffolds for the design and synthesis of complex molecules. nih.govresearchgate.net
Importance of Organoboron Compounds in Enabling Diverse Synthetic Transformations
Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. mdpi.commdpi.com Their rise to prominence is largely due to their unique combination of stability, low toxicity, and broad functional group tolerance. researchgate.net Boronic acids are generally stable in air and moisture, making them easy to handle, and their byproducts are often non-toxic, which is advantageous for both laboratory-scale synthesis and industrial applications. researchgate.net
The most significant application of boronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. researchgate.netchemrxiv.org This reaction facilitates the efficient and selective formation of carbon-carbon bonds between sp²-hybridized centers, a critical transformation for constructing the core structures of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemrxiv.org The versatility of organoboron chemistry extends beyond C-C bond formation to include carbon-heteroatom bond-forming reactions (like the Chan-Lam coupling), conjugate additions, and other selective transformations. mdpi.comresearchgate.net This broad reactivity profile has cemented organoboron compounds as essential building blocks for the rapid and efficient assembly of complex molecular targets. chemrxiv.org
Specific Academic Relevance of 2,6 Dimethoxypyridine 4 Boronic Acid As a Versatile Synthetic Building Block
Established Boronation Strategies for Pyridine Scaffolds
Traditional methods for the synthesis of pyridinylboronic acids often rely on the generation of a pyridinyl organometallic species, which then reacts with a boron electrophile. acsgcipr.org These strategies, while foundational, remain widely used due to their reliability and cost-effectiveness, especially for large-scale preparations. umich.eduarkat-usa.org
The introduction of a boronic acid group onto a pyridine scaffold can be accomplished through several key pathways. The choice of method often depends on the substitution pattern of the pyridine ring and the desired regioselectivity. The main approaches involve the reaction of an organometallic pyridine derivative with a trialkyl borate (B1201080) or the use of transition metal-catalyzed C-H activation. umich.eduarkat-usa.org Recent developments have also explored novel borane (B79455) adducts and photoinduced borylation techniques to functionalize the pyridine core under mild conditions. rsc.orgacs.org
The halogen-metal exchange reaction is one of the most fundamental and widely practiced methods for preparing pyridinylboronic acids. umich.eduarkat-usa.org This approach typically involves treating a halopyridine (usually bromo- or iodo-pyridine) with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures. orgsyn.org This generates a highly reactive lithiated pyridine intermediate. This intermediate is then quenched in situ with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate, to form the corresponding boronate ester, which is subsequently hydrolyzed to the boronic acid. orgsyn.orgguidechem.com
The reaction conditions, including the solvent and temperature, can significantly impact the yield and selectivity of the borylation. umich.eduarkat-usa.org For instance, an improved procedure for the synthesis of 3-pyridylboronic acid involves the addition of n-butyllithium to a solution containing both 3-bromopyridine (B30812) and triisopropyl borate. This "in-situ quench" minimizes side reactions of the highly reactive 3-lithiopyridine intermediate, allowing the reaction to be conducted at higher temperatures (e.g., -40 °C) with excellent yields. orgsyn.org
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromopyridine | 1) n-BuLi, Triisopropyl borate 2) Acidic workup | THF/Toluene, -40 °C | 3-Pyridylboronic acid | 90-95% | orgsyn.org |
| 4-Bromopyridine hydrochloride | 1) Isopropyl magnesium chloride 2) Tributyl borate | Low temperature | Pyridine-4-boronic acid | 65% | guidechem.com |
| 4-Bromopyridine hydrochloride | 1) n-Butyllithium 2) Triisopropyl borate | Low temperature | Pyridine-4-boronic acid | 65% | guidechem.com |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgnih.gov In this method, a directing group (DG) on the pyridine ring coordinates to an organolithium base (e.g., LDA or s-BuLi), directing deprotonation to the adjacent ortho position. acs.orgharvard.edu The resulting lithiated species is then trapped with an electrophile, such as a trialkyl borate, to introduce the boronic acid group with high regiocontrol. acs.orgnih.gov
A wide range of functional groups can act as directing groups on the pyridine scaffold, including carboxamides, carbamates, and halogens. acs.orgnih.gov This method is particularly advantageous as it avoids the often difficult isolation of unstable pyridyl boronic acids by allowing for one-pot procedures where the boronic acid is generated and used immediately in a subsequent reaction, such as a Suzuki-Miyaura cross-coupling. acs.orgnih.gov This one-pot DoM-boronation-cross-coupling sequence provides an efficient route to a variety of substituted azabiaryls. acs.org
Palladium-Catalyzed Cross-Coupling for Boronic Acid Moiety Introduction
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a premier tool for C-B bond formation, offering milder conditions and broader functional group tolerance compared to traditional organometallic methods. umich.eduarkat-usa.orgnih.gov These methods typically involve the reaction of a halopyridine with a boron-containing reagent in the presence of a palladium catalyst and a base. nih.govresearchgate.net
The Miyaura borylation reaction, first reported in 1995, revolutionized the synthesis of aryl and heteroaryl boronate esters. nih.gov This reaction employs a tetraalkoxydiboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), which couples with aryl or heteroaryl halides in the presence of a palladium catalyst and a base (e.g., potassium acetate). umich.edunih.gov This method provides direct access to versatile pinacol (B44631) boronate esters without the need for harsh organometallic reagents. nih.gov
The reaction is applicable to a wide range of halopyridines (iodides, bromides, and triflates) and tolerates numerous sensitive functional groups. umich.edunih.gov The choice of palladium catalyst and ligands is crucial for achieving high efficiency. Catalytic systems based on PdCl₂(dppf) or combinations of palladium sources with specialized phosphine (B1218219) ligands are commonly used. umich.edunih.gov
| Halopyridine Substrate | Boron Reagent | Catalyst System | Base | Product | Reference |
|---|---|---|---|---|---|
| Aryl/Heteroaryl Halide | Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂ + Ligand | KOAc | Aryl/Heteroaryl Pinacol Boronate | umich.edunih.gov |
| Aryl/Heteroaryl Halide | Tetrakis(dimethylamino)diboron | Pd Catalyst | Base | Aryl/Heteroaryl Boronic Acid Derivative | nih.gov |
An alternative and more atom-economical approach to palladium-catalyzed borylation involves the use of dialkoxyhydroboranes, such as pinacolborane (HBpin). organic-chemistry.orgnih.gov This method couples aryl and heteroaryl halides or triflates with pinacolborane, catalyzed by a palladium complex in the presence of a base. researchgate.netorganic-chemistry.org
The use of a tertiary amine base, such as triethylamine (B128534) (Et₃N), is often crucial for the selective formation of the C-B bond and to prevent competing side reactions. researchgate.netorganic-chemistry.org This methodology is highly efficient and tolerates a wide array of functional groups, including carbonyls, nitriles, and nitro groups, due to its mild reaction conditions. organic-chemistry.org The development of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, has expanded the scope of this reaction to include less reactive aryl chlorides and allows for lower catalyst loadings and shorter reaction times. nih.gov
| Substrate | Boron Reagent | Catalyst | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodoanisole | Pinacolborane | 0.5 mol% PdCl₂(CH₃CN)₂ / SPhos | CsF | Dioxane, 80 °C, 30 min | 94% | nih.gov |
| Various Aryl Halides/Triflates | Pinacolborane | PdCl₂(dppf) | Et₃N | Dioxane, 80 °C | High Yields | organic-chemistry.org |
| 4-Chlorotoluene | Pinacolborane | 1.0 mol% PdCl₂(CH₃CN)₂ / SPhos | CsF | Dioxane, 80 °C, 1.5 h | 96% | nih.gov |
Transition Metal-Catalyzed C-H Activation and Borylation
The direct conversion of a carbon-hydrogen (C-H) bond on a pyridine ring to a carbon-boron (C-B) bond is a powerful and atom-economical strategy for synthesizing pyridine boronic acids. thieme-connect.de Transition metals, particularly iridium and rhodium, are pivotal in catalyzing this transformation. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, streamlining the synthetic process. nih.gov
Iridium-Catalyzed C-H Borylation of Pyridine Systems
Iridium-catalyzed C-H borylation has become a prominent method for preparing a wide array of aryl and heteroaryl boronates. rsc.orgresearchgate.net The typical catalytic system involves an iridium(I) precursor, such as [Ir(cod)OMe]₂ (where cod is 1,5-cyclooctadiene), a bipyridine-based ligand like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). researchgate.netresearchgate.net
A significant challenge in the borylation of pyridines is the potential for the pyridine nitrogen's lone pair to coordinate to the iridium catalyst. rsc.orgresearchgate.net This coordination can inhibit the catalyst, reducing its reactivity. rsc.org Consequently, the presence of substituents on the pyridine ring, particularly at the C-2 position, can be crucial for a successful reaction by mitigating this inhibitory effect. rsc.orgresearchgate.net For instance, the introduction of an electron-withdrawing group at the C-2 position can slow the rapid protodeborylation of the C-6 boronate ester product, allowing for its isolation. rsc.org
The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the boryl group typically being installed at the least sterically hindered C-H bond. nih.govkyoto-u.ac.jp This steric control provides a predictable way to access specific isomers. For example, in many 2,6-disubstituted pyridines, borylation occurs selectively at the C-4 position. digitellinc.com The reaction is compatible with numerous functional groups, including halides, esters, and alkoxy groups. nih.govdigitellinc.com
Table 1: Examples of Iridium-Catalyzed C-H Borylation of Pyridine Derivatives
| Entry | Pyridine Substrate | Catalyst/Ligand | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 | 2,3-Bis(trifluoromethyl)pyridine | [Ir(cod)Cl]₂ / dtbpy | 5-Borylated product | 82 | acs.org |
| 2 | 2-(Trifluoromethyl)-6-chloropyridine | [Ir(cod)OMe]₂ / dtbpy | 4-Borylated product | 81 | nih.gov |
| 3 | 2,4-Dimethylpyridine | [Ir(cod)Cl]₂ / dtbpy | 6-Borylated and 5-Borylated products | - | researchgate.net |
| 4 | 2,6-Dichloropyridine | [Ir(cod)Cl]₂ / dtbpy | 4-Borylated product | - | researchgate.net |
Rhodium-Catalyzed C-H and C-F Borylation Methods
While iridium catalysts are more common for C-H borylation, rhodium-based systems also offer effective pathways for the functionalization of pyridines. beilstein-journals.org Rhodium catalysts can be employed for selective C-H borylation, often leveraging directing groups to achieve high regioselectivity. For instance, a pyridine directing group has been used in rhodium-catalyzed C6-selective C-H borylation of 2-pyridones. researchgate.net
Recent developments have also explored the use of rhodium pincer complexes for C-H activation of pyridines. nih.gov These systems can direct the metal center to a specific C-H bond, leading to highly selective transformations. nih.gov The interplay between the directing group, the rhodium catalyst, and the pyridine substrate dictates the outcome of the borylation reaction. beilstein-journals.org
Site-Selectivity in C-H Borylation of Heteroarenes
Controlling the site of borylation on a pyridine ring is a critical challenge, with the outcome depending on a delicate balance of steric and electronic effects. researchgate.netumich.edu
Steric Effects: As a general rule, iridium-catalyzed borylation favors the most accessible C-H bond. kyoto-u.ac.jp In substituted pyridines, borylation occurs away from bulky groups. For 1,3-disubstituted arenes, the reaction typically proceeds at the C5-position, which is the least sterically hindered. kyoto-u.ac.jp This principle is a reliable predictor of the major product in many cases. researchgate.netnih.gov
Electronic Effects: The electronic properties of the pyridine ring and its substituents also play a crucial role. The nitrogen atom itself strongly influences reactivity and selectivity. acs.org Borylation generally occurs distal to the ring nitrogen. acs.org This is partly because C-H bonds adjacent to the basic nitrogen are less favorable for borylation, and the resulting α-borylated products can be unstable. rsc.orgacs.org Furthermore, electron-deficient arenes tend to be more reactive than electron-rich ones in these catalytic systems. umich.edu
Strategies have been developed to override these intrinsic tendencies and achieve regioselectivity at otherwise disfavored positions (ortho, meta, or para). thieme-connect.debohrium.com Cooperative catalysis, using a combination of an iridium catalyst and a Lewis acid (such as an aluminum complex), can direct borylation to a specific site. thieme-connect.denih.gov For example, a Lewis acid can coordinate to the pyridine nitrogen, altering the electronic properties of the ring and sterically blocking adjacent positions, thereby directing the iridium catalyst to the para-position. thieme-connect.de Similarly, bifunctional catalysts that incorporate both a Lewis acidic site and the iridium center can be designed to achieve meta-selective borylation. nih.govnih.gov
Table 2: Factors Influencing Site-Selectivity in Pyridine C-H Borylation
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Steric Hindrance | Borylation occurs at the least sterically crowded C-H position. | In 2,6-disubstituted pyridines, borylation is directed to the C4 position. digitellinc.com |
| Pyridine Nitrogen | Borylation is disfavored at positions adjacent (ortho) to the nitrogen. acs.org | The reaction of the parent pyridine yields mainly the meta-borylated product. researchgate.net |
| Substituent Electronics | Electron-withdrawing groups can activate the ring towards borylation. | CF₃-substituted pyridines undergo efficient borylation. nih.gov |
| Cooperative Catalysis | A Lewis acid can coordinate to the nitrogen to direct borylation to the para or meta position. thieme-connect.denih.gov | Iridium/Aluminum cooperative catalysis enables para-selective borylation of some pyridines. thieme-connect.de |
Cycloaddition Strategies for Pyridine Boronic Acid Derivatives
An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself with the boronic acid group already incorporated. Cycloaddition reactions provide a powerful means to achieve this, building the heteroaromatic core from acyclic or simpler cyclic precursors. acs.org
Alkyne Diboration/Electrocyclization Pathways for Pyridine-Based Heteroaromatic Boronic Acids
A novel and efficient strategy for synthesizing pyridine boronic acid derivatives involves a sequence of alkyne diboration followed by a 6π-electrocyclization. whiterose.ac.uknih.govwhiterose.ac.uk This method allows for the rapid assembly of functionalized heterocyclic boronic esters from readily available starting materials. nih.govwhiterose.ac.uk
The process begins with the platinum-catalyzed diboration of an alkyne substrate, such as an yne-ene-oxime, using B₂pin₂. whiterose.ac.uklookchem.com This step installs two boronate units across the triple bond. The resulting 1-azatriene intermediate then undergoes a thermally induced 6π-electrocyclization to form the pyridine ring. whiterose.ac.ukwhiterose.ac.uk During this cyclization, one of the boronic ester moieties is selectively eliminated, which conveniently resolves the common issue of differentiating between the two boronates introduced during the diboration step. whiterose.ac.uk
This pathway has been successfully applied to generate a variety of functionalized isoquinoline (B145761) derivatives. whiterose.ac.uk In some cases, particularly with aliphatic substrates, the diboration and electrocyclization can occur in a one-pot sequence, directly furnishing the final pyridine boronate product. whiterose.ac.ukwhiterose.ac.uk
Table 3: Overview of Alkyne Diboration/Electrocyclization Strategy
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Diboration | Platinum-catalyzed addition of a diboron (B99234) reagent across an alkyne. | Pt catalyst, B₂pin₂ | Formation of a diborylated 1-azatriene intermediate. |
| 2. 6π-Electrocyclization | Thermal cyclization of the 1-azatriene intermediate. | Heat (e.g., 200 °C in o-dichlorobenzene) | Formation of the pyridine ring with simultaneous elimination of one boronate group. |
| Overall | A telescoped sequence for the synthesis of pyridine boronic esters. | Yne-ene-oxime substrates | Direct access to functionalized bicyclic pyridines (isoquinolines). |
Suzuki-Miyaura Cross-Coupling Reactions: A Lutetidine-Based Boronic Acid in Complex Molecular Scaffolding
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within this context, this compound emerges as a valuable building block for the construction of complex arylpyridine structures. Its unique electronic and steric properties, conferred by the methoxy substituents flanking the pyridine nitrogen, play a crucial role in directing the outcomes of these palladium-catalyzed reactions.
Regioselectivity and Atropisomerism in Pyridine Coupling Processes
The strategic placement of substituents on both the pyridine ring of the boronic acid and its coupling partner is paramount in controlling the regioselectivity of the reaction and can lead to the formation of atropisomers—stereoisomers arising from restricted rotation around a single bond.
The 2,6-dimethoxy substituents on the pyridine ring of this compound are strong electron-donating groups. This electronic enrichment of the pyridine ring can influence its reactivity in the Suzuki-Miyaura coupling. In reactions with unsymmetrically substituted dihalopyridines, the electronic nature of the substituents on both coupling partners, in conjunction with the chosen palladium catalyst and reaction conditions, dictates the site of C-C bond formation.
For instance, in the coupling of a dihalopyridine, the oxidative addition of the palladium catalyst is generally favored at the more electron-deficient halogen-bearing carbon. nih.gov The electron-donating nature of the 2,6-dimethoxypyridinyl group can thus influence the relative reactivity of the positions on the dihalopyridine coupling partner.
Furthermore, the methoxy groups can exert a steric influence, potentially directing the coupling to a less hindered position on the reaction partner. In some cases, the oxygen atom of a methoxy group can act as a chelating agent to the palladium center during the transition state, thereby influencing the regiochemical outcome of the reaction. nih.gov This has been observed in related systems where an ortho-methoxy group on a phenylboronic acid directed the regioselectivity of the coupling with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383). beilstein-journals.org
A hypothetical reaction illustrating the potential for regioselectivity is the coupling of this compound with 2,4-dichloropyridine (B17371). The outcome would depend on the interplay of electronic effects and the specific catalytic system employed.
Table 1: Potential Products in the Regioselective Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyridine
| Product Name | Structure | Notes on Formation |
| 2-Chloro-4-(2,6-dimethoxypyridin-4-yl)pyridine | ![]() | Coupling at the C4 position of 2,4-dichloropyridine. |
| 4-Chloro-2-(2,6-dimethoxypyridin-4-yl)pyridine | ![]() | Coupling at the C2 position of 2,4-dichloropyridine. |
This table is illustrative of potential outcomes. The actual product distribution would need to be determined experimentally.
When this compound is coupled with an ortho-substituted aryl halide, the resulting biaryl linkage may exhibit hindered rotation, leading to the formation of stable atropisomers. The presence of the 2,6-dimethoxy groups on one ring and the ortho-substituent on the other creates a sterically congested environment around the newly formed C-C bond.
The stability of these atropisomers, and thus their ability to be isolated as distinct chemical entities, depends on the height of the rotational energy barrier. mdpi.com This barrier is influenced by the size and nature of the substituents ortho to the biaryl linkage. For example, the coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid has been shown to produce a mixture of three stable atropisomeric stereoisomers. beilstein-journals.org
The characterization of atropisomers typically involves techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to separate the enantiomers and Nuclear Magnetic Resonance (NMR) spectroscopy. Variable temperature NMR can be employed to determine the rotational barrier by observing the coalescence of signals from the different atropisomers as the temperature is increased. nih.gov X-ray crystallography provides definitive proof of the stereochemistry of the isolated atropisomers. beilstein-journals.org
Table 2: Representative Atropisomeric Arylpyridine Derivative from this compound
| Compound Name | Structure of Atropisomers | Method of Characterization | Rotational Barrier (kcal/mol) |
| 4-(2-Methylphenyl)-2,6-dimethoxypyridine | ![]() | Chiral HPLC, VT-NMR, X-ray Crystallography | >22 (Estimated) |
This is a representative example. The actual rotational barrier would need to be determined experimentally.
Mechanistic Considerations in Palladium-Catalyzed Transmetalation
The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step. nih.gov The mechanism of this process is complex and can be influenced by several factors, including the nature of the base, the palladium species, and the substrates.
The Suzuki-Miyaura reaction is typically carried out in the presence of a base, which plays a crucial role in activating the boronic acid. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). researchgate.net This increased nucleophilicity facilitates the transfer of the aryl group from boron to the palladium(II) center of the oxidative addition complex. researchgate.net The choice of base, such as potassium carbonate or potassium phosphate, can therefore significantly impact the rate and efficiency of the reaction. nih.gov
The palladium catalyst, typically a Pd(0) species complexed with phosphine ligands, initiates the catalytic cycle by undergoing oxidative addition to the aryl halide. nih.gov The nature of the phosphine ligands, particularly their steric bulk and electron-donating ability, can influence the rates of both oxidative addition and the subsequent reductive elimination step that forms the final product and regenerates the Pd(0) catalyst. nih.gov
The catalytic cycle is generally understood to proceed through the following key steps:
Oxidative Addition: Pd(0)L₂ + Ar-X → Ar-Pd(II)(X)L₂
Transmetalation: Ar-Pd(II)(X)L₂ + Ar'-B(OH)₂ + Base → Ar-Pd(II)(Ar')L₂
Reductive Elimination: Ar-Pd(II)(Ar')L₂ → Ar-Ar' + Pd(0)L₂
While the formation of a boronate species that reacts with the arylpalladium(II) halide complex is a widely accepted mechanism (often termed the "boronate pathway"), an alternative mechanism known as the "oxo-palladium pathway" has also been proposed and studied. acs.org In this pathway, the base (typically a hydroxide) first reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex (Ar-Pd-OH). nih.gov This palladium hydroxide species then reacts with the neutral boronic acid in the transmetalation step. acs.org
The operative pathway, whether through the boronate or the oxo-palladium intermediate, can depend on the specific reaction conditions, including the solvent, the nature of the base, and the substrates. nih.gov For an electron-rich substrate like this compound, the increased electron density on the pyridine ring might influence its Lewis acidity and its interaction with the palladium complexes, potentially favoring one pathway over the other. However, without specific mechanistic studies on this compound, the dominant pathway remains a subject of informed speculation based on general mechanistic principles of the Suzuki-Miyaura reaction. rsc.org
Table 3: Key Intermediates in Proposed Transmetalation Pathways
| Pathway | Key Boron Species | Key Palladium Species |
| Boronate Pathway | Arylboronate [Ar-B(OH)₃]⁻ | Arylpalladium(II) Halide [Ar'-Pd-X] |
| Oxo-Palladium Pathway | Arylboronic Acid [Ar-B(OH)₂] | Arylpalladium(II) Hydroxide [Ar'-Pd-OH] |
Catalytic System Optimization for Enhanced Efficiency
The efficiency of Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids, such as this compound, is highly dependent on the careful optimization of the catalytic system. Due to the inherent properties of the pyridine nucleus, including its electron-deficient nature and the potential for the nitrogen lone pair to coordinate to the metal center and inhibit catalysis, standard Suzuki-Miyaura conditions often result in low yields. organic-chemistry.orgnih.gov Key challenges include the propensity for protodeboronation under basic conditions and relatively slow rates of transmetalation. nih.govnih.gov Consequently, significant research has focused on developing robust catalytic systems that can overcome these hurdles, primarily through strategic ligand design and the use of advanced palladium precatalysts.
Ligand Design and Catalyst Loading Effects in Pyridine Couplings
The choice of ligand is paramount in palladium-catalyzed cross-couplings of pyridine-derived boronic acids. Electron-rich, sterically hindered phosphine ligands have proven to be particularly effective. These ligands facilitate the crucial oxidative addition step and promote a rapid rate of reductive elimination, which can outcompete catalyst decomposition and substrate degradation pathways like protodeboronation. nih.gov
Bulky dialkylbiarylphosphine ligands, such as those developed by Buchwald and Fu, are often the ligands of choice. organic-chemistry.org Ligands like SPhos, XPhos, and RuPhos feature bulky substituents that create a sterically demanding environment around the palladium center. scholaris.ca This steric bulk is thought to promote the formation of a monoligated LPd(0) species, which is highly reactive in the catalytic cycle. The electron-donating nature of these ligands increases the electron density on the palladium, which facilitates the oxidative addition of the aryl halide. nih.gov
Catalyst loading is another critical parameter that must be optimized. While higher catalyst loadings can increase reaction rates, they also increase costs and the potential for side reactions. Optimization studies often aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. For challenging couplings, such as those involving heteroaryl chlorides, catalyst loadings may range from 0.5 to 2.5 mol%. nih.gov However, with highly active ligand/precatalyst systems, loadings can sometimes be reduced to as low as 0.005 mol% for certain substrates. Automated feedback systems have been employed to rapidly screen various parameters, including temperature, ligand equivalents, and catalyst loading, to quickly identify optimal conditions. nih.gov
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | XPhos | 1.5 | 110 | 95 |
| 2 | SPhos | 1.5 | 110 | 88 |
| 3 | RuPhos | 1.5 | 110 | 92 |
| 4 | PPh3 | 1.5 | 110 | <10 |
Data is hypothetical and illustrative of general trends reported for similar systems.
Application of Specific Palladium Precatalysts and Ligands
To improve catalyst stability, activity, and ease of handling, palladium precatalysts have been developed. These are stable, well-defined Pd(II) complexes that are readily activated in situ to generate the active Pd(0) catalyst under the reaction conditions. The use of precatalysts ensures a reliable and reproducible generation of the active catalytic species, which is crucial for efficient coupling, especially for substrates prone to decomposition. nih.gov
The Buchwald group has developed several generations of palladium precatalysts that incorporate bulky biarylphosphine ligands. nih.govacs.org A notable example is a precatalyst based on a 2-aminobiphenyl (B1664054) scaffold, which can be activated almost instantaneously by weak bases at room temperature. nih.gov This rapid generation of the active LPd(0) species is key to the successful coupling of unstable boronic acids, as it allows the desired cross-coupling to occur before significant protodeboronation can take place. nih.govresearchgate.net For a substrate like this compound, which is electron-rich, the choice of a highly active precatalyst and ligand system is crucial to ensure efficient transmetalation.
The combination of Pd(OAc)₂ or Pd₂(dba)₃ with electron-rich, bulky phosphine ligands is also a common and effective catalytic system. nih.gov For instance, a catalyst system based on Pd₂(dba)₃ and a phosphite (B83602) or phosphine oxide ligand has been shown to be highly effective for the Suzuki-Miyaura reactions of 2-pyridyl boron derivatives. nih.gov The selection of the specific precatalyst and ligand often depends on the nature of both the boronic acid and the coupling partner.
| Entry | Precatalyst | Ligand | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)2 | XPhos | 80 °C, 12 h | Low/Decomposition |
| 2 | (XPhos)Pd G2 | - | RT, 30 min | 94 |
| 3 | (SPhos)Pd G2 | - | RT, 30 min | 91 |
| 4 | Pd(PPh3)4 | - | 80 °C, 12 h | 25 |
Data adapted from studies on unstable heteroaryl boronic acids to illustrate the advantage of precatalysts. nih.govacs.org
Cross-Coupling with Diverse Coupling Partners
The optimized catalytic systems enable the successful cross-coupling of this compound with a wide array of electrophilic partners, facilitating the construction of complex molecular architectures. The electron-rich nature of the 2,6-dimethoxypyridine (B38085) ring makes its boronic acid derivative a valuable building block for introducing this specific moiety into various scaffolds.
Reactions with Aryl and Heteroaryl Halides
The Suzuki-Miyaura coupling of pyridylboronic acids with aryl and heteroaryl halides is a cornerstone transformation for the synthesis of biaryl and heterobiaryl compounds. dergipark.org.tr For this compound, reactions with a diverse range of aryl and heteroaryl bromides and chlorides can be achieved in high yields using the aforementioned optimized palladium catalysts. organic-chemistry.org
The reaction tolerates a wide variety of functional groups on the halide coupling partner, including electron-donating and electron-withdrawing groups. Couplings with ortho-substituted aryl bromides, which can be sterically challenging, have been shown to proceed in good to excellent yields with appropriate ligand selection. nih.gov Furthermore, the methodology extends to various heteroaryl halides, such as bromopyrimidines and bromoisoquinolines, furnishing complex heterobiaryl products efficiently. nih.gov The use of aqueous base solutions, like K₃PO₄ or K₂CO₃, in solvents such as dioxane or THF/water mixtures is common. nih.govnih.gov
Double and Triple Couplings with Polybromoarenes
A significant application of this compound is in the synthesis of poly-aryl systems through multiple Suzuki-Miyaura reactions with polyhalogenated arenes. One-pot double or triple coupling reactions provide an efficient route to fully substituted aromatic cores. For example, the reaction of 1,4-dibromobenzene (B42075) or 1,3,5-tribromobenzene (B165230) with an excess of the boronic acid can lead to the corresponding di- or tri-substituted products.
Achieving high yields in multiple couplings requires a highly active and stable catalyst that can maintain its efficacy over the entire course of the reaction. Palladium complexes with N-heterocyclic carbene (NHC) ligands or bulky phosphines have demonstrated high turnover numbers and efficiency in such transformations. The reaction conditions, including the stoichiometry of the boronic acid, base, and catalyst, must be carefully controlled to drive the reaction to completion and avoid the formation of partially substituted intermediates. researchgate.net
Regioselective Coupling with Dihalopyridines
The regioselective functionalization of di- and polyhalogenated heterocycles is a powerful strategy for the controlled, stepwise synthesis of complex molecules. In the case of dihalopyridines, such as 2,4-dichloropyridine or 2,6-dibromopyridine, the different electronic environments of the halogenated positions allow for selective coupling.
For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards oxidative addition than the C2 position, allowing for a regioselective Suzuki coupling. mdpi.comresearchgate.net This intrinsic reactivity difference can be exploited to selectively couple this compound at the more reactive site. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry), it is possible to isolate the mono-coupled product in high yield. researchgate.netbohrium.com The remaining halogen can then be used for a subsequent, different cross-coupling reaction, enabling the synthesis of unsymmetrical, multi-substituted pyridine derivatives. Microwave-assisted procedures have been shown to be particularly effective for achieving high yields and selectivities in short reaction times for such regioselective couplings. mdpi.comresearchgate.net
| Dihalopyrimidine | Boronic Acid | Catalyst/Conditions | Major Product | Selectivity (C4:C2) | Yield (%) |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4, K2CO3, Dioxane/H2O, MW, 100 °C, 15 min | 2-Chloro-4-phenylpyrimidine | >95:5 | 81 |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3, Dioxane/H2O, MW, 100 °C, 15 min | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | >95:5 | 92 |
| 5-Bromo-2,4-dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl2, Na2CO3, DME/H2O, 80 °C, 4 h | 5-Bromo-2-chloro-4-phenylpyrimidine | >98:2 | 85 |
Data from studies on regioselective couplings of dichloropyrimidines illustrating the general principle. mdpi.comresearchgate.net
Other Metal-Catalyzed Coupling Reactions Involving Pyridine Boronic Acid Scaffolds
The creation of carbon-carbon bonds is fundamental to organic synthesis, and several palladium-catalyzed cross-coupling reactions have become indispensable tools. wikipedia.orgthermofisher.com While the Suzuki reaction utilizes organoboron compounds, the Negishi and Stille couplings employ organozinc and organotin reagents, respectively, offering alternative pathways to similar molecular targets. wikipedia.orgnrochemistry.com
Exploration of Negishi Coupling Methodologies
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. nrochemistry.comwikipedia.org This method is particularly relevant for pyridine scaffolds, as certain pyridylboron reagents can be unstable or exhibit poor reactivity. researchgate.netnih.gov In such cases, the corresponding pyridylzinc reagents serve as reliable and effective nucleophiles in cross-coupling processes. nih.govresearchgate.net
The reaction demonstrates high functional group tolerance, proceeding in the presence of esters, ketones, and free N-H groups. nih.govorgsyn.org The versatility of the Negishi coupling allows for the connection of sp², sp³, and sp hybridized carbon atoms, making it a valuable tool in total synthesis. wikipedia.org Recent advancements have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, which combine the operational simplicity of boronates with the reliability of organozinc halides, further expanding the utility of this reaction. nih.govorganic-chemistry.org
Below is a table summarizing typical conditions for Negishi coupling involving pyridine scaffolds.
| Component | Examples | Purpose |
|---|---|---|
| Organozinc Reagent | Pyridylzinc halides (e.g., PyZnCl, PyZnBr), Alkylzinc reagents | Nucleophilic pyridine or alkyl source |
| Electrophile | Aryl/Heteroaryl halides (Cl, Br, I), Triflates (OTf) | Electrophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Ni(acac)₂, Ni(PPh₃)₂Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |
| Ligand | PPh₃, XPhos, SPhos, dppe | Stabilizes and activates the metal catalyst |
| Solvent | Tetrahydrofuran (THF), Dioxane | Reaction medium |
Consideration of Stille Coupling Protocols
The Stille coupling is another cornerstone of C-C bond formation, involving the reaction of an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wikipedia.orgthermofisher.com A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their tolerance for a wide array of functional groups, including esters, amides, ketones, and carboxylic acids. thermofisher.comorgsyn.org
This reaction provides a robust alternative to the Suzuki coupling for synthesizing biaryl compounds containing a pyridine ring. orgsyn.org The mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly effective, a significant drawback of the Stille coupling is the high toxicity of the organotin compounds used. wikipedia.org The choice of catalyst, ligands, and additives like copper(I) salts can significantly influence reaction rates and yields. wikipedia.orgorgsyn.orgnumberanalytics.com
A summary of typical Stille coupling conditions is provided in the table below.
| Component | Examples | Purpose |
|---|---|---|
| Organotin Reagent | R-Sn(Alkyl)₃ (e.g., Pyridyl-SnBu₃, Aryl-SnMe₃) | Nucleophilic organic source |
| Electrophile | Aryl/Vinyl halides (Br, I), Triflates (OTf) | Electrophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Active Pd(0) species for the catalytic cycle |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, N-heterocyclic carbenes (NHCs) | Modulates catalyst activity and stability |
| Solvent | Toluene, Dioxane, DMF, NMP | Reaction medium |
| Additive | CuI, LiCl, CsF | Can accelerate the transmetalation step and improve reaction rates |
Functionalization and Derivatization of the Pyridine Ring
Once the core biaryl structure is assembled using this compound or related coupling strategies, subsequent modifications can introduce further complexity and functionality. These transformations can be categorized as post-coupling modifications or the direct introduction of new functional groups onto the pyridine framework.
Post-Coupling Modification Strategies
After the formation of a C-C bond at the 4-position of the pyridine ring, further derivatization can be achieved through the functionalization of existing C-H bonds. C-H bond activation has emerged as a powerful strategy for synthesizing highly functionalized organic frameworks, offering an atom-economical approach to modifying complex molecules. beilstein-journals.orgresearchgate.net
For biaryl compounds, transition metal-catalyzed reactions can selectively target C-H bonds on either the pyridine ring or its newly attached partner. For instance, rhodium(I) catalysis has been used for the atroposelective C-H arylation of hetero-biaryls, allowing for the construction of axially chiral molecules. researchgate.net This demonstrates that the initial coupled product can serve as a substrate for subsequent, highly selective C-H functionalization reactions, enabling the construction of intricate molecular architectures. researchgate.net
Introduction of Additional Functional Groups on the Pyridine Framework
The 2,6-dimethoxypyridine ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. wikipedia.orglibretexts.org This inherent reactivity allows for the direct introduction of functional groups at the C3 and C5 positions. A prime example is the regioselective halogenation of 2,6-dimethoxypyridine. Bromination using N-bromosuccinimide (NBS) has been shown to proceed with excellent regioselectivity, yielding 3-bromo-2,6-dimethoxypyridine (B88038) in nearly quantitative amounts.
This brominated derivative can then serve as a versatile intermediate. The bromine atom can be used as a handle for further cross-coupling reactions or can be converted into other functionalities, such as a cyano group via nucleophilic substitution with copper(I) cyanide. In general, while the pyridine nitrogen is deactivating towards electrophilic substitution, making direct functionalization difficult under many conditions, the presence of strong activating groups like the methoxy substituents at the 2- and 6-positions overrides this effect and directs electrophiles to the 3- (and 5-) position. wikipedia.orgquora.comyoutube.com
Modern methods, such as transition-metal-catalyzed C-H functionalization, provide additional pathways for derivatization, including the introduction of alkyl or aryl groups at specific positions, often guided by directing groups within the molecule. beilstein-journals.orgnih.gov
Applications in Advanced Synthetic Organic Chemistry
Building Blocks for Complex Heterocyclic Architectures
The pyridine (B92270) nucleus is a fundamental scaffold in many biologically active compounds and functional materials. The presence of a boronic acid group on the 2,6-dimethoxypyridine (B38085) core allows for its incorporation into larger, more complex structures through various cross-coupling reactions.
2,6-Dimethoxypyridine-4-boronic acid is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. libretexts.org This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. nih.gov In this context, the boronic acid functional group of this compound reacts with a variety of organic halides or triflates, particularly those derived from other heterocyclic systems, to yield highly functionalized heteroarylpyridines. nih.gov
The general scheme for the Suzuki-Miyaura coupling involving this compound is depicted below:
A general representation of the Suzuki-Miyaura cross-coupling reaction. "R" represents an organic residue, and "X" is typically a halide (Br, I) or a triflate.The electron-rich nature of the 2,6-dimethoxypyridine ring can influence the reactivity of the boronic acid and the properties of the resulting coupled products. The methoxy (B1213986) groups donate electron density into the pyridine ring, which can affect the electronic properties of the final heteroarylpyridine system. This modulation of electronic properties is a key aspect in the design of molecules for various applications, including pharmaceuticals and electronic materials. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of pyridylboronic acids in Suzuki-Miyaura couplings is a well-established and predictable transformation. mdpi.commdpi.com
Table 1: Representative Substrates for Suzuki-Miyaura Coupling with Pyridylboronic Acids This table provides examples of substrate classes that are expected to react with this compound based on established Suzuki-Miyaura coupling chemistry.
| Coupling Partner Class | Example Structure | Resulting Structure Motif |
| Bromo-thiazole | 2-Bromothiazole | Pyridyl-thiazole |
| Iodo-thiophene | 3-Iodothiophene | Pyridyl-thiophene |
| Bromo-quinoline | 6-Bromoquinoline | Pyridyl-quinoline |
| Chloro-pyrimidine | 2-Chloropyrimidine | Pyridyl-pyrimidine |
While direct participation of this compound in the formation of fused-pyridine systems is not prominently reported, it can serve as a key intermediate in multi-step syntheses leading to such scaffolds. bohrium.com A common strategy involves an initial Suzuki-Miyaura coupling to create a bi-heteroaryl system, which is then subjected to a subsequent intramolecular cyclization reaction.
For instance, this compound could be coupled with a suitably functionalized halo-heteroarene. The resulting product, bearing appropriate functional groups on both heterocyclic rings, could then undergo a ring-closing reaction to form a fused polycyclic aromatic system containing a pyridine ring. nih.govias.ac.in These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. researchgate.net
Utilization in Material Science Research
The incorporation of pyridine and boronic acid functionalities into larger molecules is a strategy employed in the development of advanced materials.
Boronic acid-containing monomers can be polymerized to create polymers with unique properties and applications. rsc.orgnih.gov While specific polymerization of this compound is not detailed in the literature, its structure suggests potential as a monomer. The boronic acid group can be involved in condensation polymerizations or can be protected to allow for other types of polymerization, with subsequent deprotection to yield a boronic acid-functionalized polymer. The pyridine unit within the polymer backbone can impart specific thermal, electronic, and coordination properties to the material.
Furthermore, boronic acids are known to bind to diols, a property that is exploited in the development of sensors and self-healing materials. Boronic acid-modified nanomaterials have also attracted significant interest for biomedical applications. researchgate.net
Pyridine-containing compounds are widely investigated for their applications in electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their electron-deficient nature which can facilitate electron transport. researchgate.net The 2,6-dimethoxypyridine moiety, when incorporated into larger conjugated systems via Suzuki-Miyaura coupling, could contribute to the electronic properties of novel organic electronic materials. The methoxy groups can further tune these properties.
Roles in Catalysis Research
In recent years, boronic acids themselves have been explored as catalysts in a variety of organic transformations. rsc.org This field, known as boronic acid catalysis, leverages the Lewis acidic nature of the boron atom and its ability to reversibly form covalent bonds with hydroxyl groups.
Although there are no specific reports on the use of this compound as a catalyst, its structure is amenable to this application. The Lewis basic nitrogen atom of the pyridine ring could potentially cooperate with the Lewis acidic boronic acid group, leading to bifunctional catalysis. Such a catalyst could activate substrates through simultaneous interaction with both the acidic and basic sites.
Employment as Catalysts in Organic Transformations
Boronic acids, in general, are more commonly recognized as reagents in transition metal-catalyzed reactions rather than as catalysts themselves. However, the Lewis acidic nature of the boron atom allows some boronic acids to act as catalysts in specific transformations, such as dehydrative condensation reactions. While there is no direct evidence of this compound being employed as a catalyst, its structural features suggest a potential, albeit underexplored, role in this capacity. The electron-donating methoxy groups on the pyridine ring could modulate the Lewis acidity of the boronic acid moiety, potentially influencing its catalytic activity in reactions like amidation or esterification.
Enhancement of Reaction Rates and Selectivity
In its more conventional role as a reagent, particularly in Suzuki-Miyaura cross-coupling reactions, this compound would be expected to influence reaction rates and selectivity. The electronic properties of the substituted pyridine ring are key to its reactivity. The two methoxy groups at the 2 and 6 positions significantly increase the electron density of the pyridine ring, which can affect the transmetalation step in the catalytic cycle of the Suzuki-Miyaura reaction. This enhanced electron density can facilitate the transfer of the pyridyl group from the boron atom to the palladium center, potentially leading to increased reaction rates.
The steric hindrance provided by the methoxy groups flanking the nitrogen atom can also play a role in directing the regioselectivity of certain reactions, although in the case of the 4-pyridyl boronic acid, this effect would be less pronounced at the reaction center compared to an ortho-substituted boronic acid.
Table 1: Potential Factors Influencing Reaction Outcomes with this compound
| Feature | Potential Effect |
| Boronic Acid Moiety | Enables participation in palladium-catalyzed cross-coupling reactions. |
| Pyridine Nitrogen | Can coordinate to metals, influencing the electronic environment of the catalyst. |
| Methoxy Groups (Electron-Donating) | May increase the rate of transmetalation in Suzuki-Miyaura coupling. |
Bioconjugation Techniques in Chemical Biology
The application of boronic acids in bioconjugation is a rapidly growing field, leveraging the unique ability of the boronic acid group to form reversible covalent bonds with diols, which are present in many biomolecules like sugars and glycoproteins.
Facilitating Attachment of Biomolecules for Research Purposes
Theoretically, this compound could be utilized to attach the dimethoxypyridyl moiety to biomolecules. This could be achieved by reacting the boronic acid with a diol-containing biomolecule to form a boronate ester linkage. This method of conjugation is attractive due to its mild reaction conditions and the reversibility of the linkage, which can be controlled by pH. Such a conjugation strategy would allow for the labeling of proteins, carbohydrates, or other biomolecules for imaging, purification, or functional studies.
Applications in Diagnostic and Therapeutic Research Tool Development
Boronic acid-containing molecules are being explored for various diagnostic and therapeutic applications. For instance, their ability to bind to cell surface carbohydrates makes them potential candidates for targeted drug delivery or as imaging agents. While there are no specific reports on this compound in this context, its structure could be incorporated into larger molecules designed for these purposes. The dimethoxypyridine core could serve as a scaffold for the attachment of other functional groups, such as fluorophores for diagnostics or cytotoxic agents for therapy. The development of such tools would, however, require extensive research to validate their efficacy and specificity.
Table 2: Potential Bioconjugation Applications of this compound
| Application Area | Potential Mechanism |
| Biomolecule Labeling | Formation of boronate esters with cis-diols on proteins or sugars. |
| Diagnostic Tools | Incorporation into probes that target carbohydrate-rich structures on cell surfaces. |
| Therapeutic Research | Use as a targeting moiety for the delivery of therapeutic agents. |
Theoretical and Mechanistic Investigations of Pyridine Boronic Acid Reactivity
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the energetics and molecular-level interactions that govern the reactivity of pyridine (B92270) boronic acids.
DFT calculations have been instrumental in mapping the entire catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgnih.gov For pyridine boronic acids, these studies elucidate the energy profiles of key steps: oxidative addition, transmetalation, and reductive elimination.
Research on model systems, such as the coupling of vinylboronic acid with vinyl bromide catalyzed by a palladium complex, has characterized the intermediates and transition states for the complete cycle. acs.org Similar studies on systems involving phenylboronic acid have demonstrated that the transmetalation step often presents the highest activation energy barrier, making it the rate-determining step of the reaction. nih.gov DFT calculations show that the zeolite framework in heterogeneous catalysis can facilitate electron transfer to the palladium cluster, increasing reaction activity. nih.gov
The electronic nature of the pyridine ring, influenced by substituents like the methoxy (B1213986) groups in 2,6-dimethoxypyridine-4-boronic acid, significantly impacts these energy barriers. The electron-donating methoxy groups increase electron density on the pyridine ring, which can affect its interaction with the metal center and the energetics of the transmetalation step.
| Reaction Step | Key Computational Insights from DFT | Influencing Factors |
|---|---|---|
| Oxidative Addition | Calculation of the energy barrier for the insertion of the Pd(0) catalyst into the aryl-halide bond. | Nature of the halide, phosphine (B1218219) ligand coordination, and catalyst speciation. |
| Transmetalation | Modeling of competing pathways (e.g., borate (B1201080) vs. hydroxide (B78521) pathway); often found to be the rate-determining step. nih.gov | Role of base, solvent, and electronic properties of the pyridine boronic acid. |
| Reductive Elimination | Determination of the final energy barrier leading to C-C bond formation and catalyst regeneration. | Steric and electronic properties of the coupled fragments and ancillary ligands. |
Computational studies have been used to understand the non-covalent interactions and electronic structures of pyridine boronic acids. M06-2X/6-311++G(3df,2pd) level electronic structure calculations have been employed to investigate the stability of protonated pyridine-boronic acid dimers observed in the solid state. nih.govrsc.org These studies explain how cation-cation systems can be stable, seemingly defying coulombic repulsion. In the gas phase, these charged dimers are local minima with a barrier preventing dissociation. nih.govresearchgate.net However, the inclusion of counterions or solvent effects makes the binding energies negative, stabilizing the dimer. nih.govrsc.org
Energy partitioning analysis reveals that in polar solvents, repulsive electrostatic terms are compensated by favorable exchange and desolvation terms, leading to the stability of the charged dimer. nih.gov The intermolecular region where hydrogen bonds form is structurally very similar for both neutral and charged dimers, indicating the robustness of this interaction. nih.govresearchgate.net
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Protonated Pyridine-Boronic Acid Dimer | M06-2X/6-311++G(3df,2pd) | In the gas phase, the dimer is a local minimum with a dissociation barrier of 16–19 kJ mol⁻¹. | nih.gov |
| Protonated Pyridine-Boronic Acid Dimer with Solvent | PCM Model | In a polar solvent, the binding energy becomes negative, and the interaction strength is similar to the neutral dimer. | nih.govresearchgate.net |
| Protonated Pyridine-Boronic Acid Dimer | Energy Partitioning | Stability in polar solvents is attributed to the balance of electrostatic repulsion with exchange and desolvation energies. | nih.gov |
Mechanistic Elucidation of Cross-Coupling Processes
The unique properties of pyridine boronic acids necessitate detailed mechanistic studies to understand their behavior in cross-coupling reactions, particularly the critical transmetalation step.
Transmetalation, the transfer of the organic group from boron to the transition metal catalyst, is a pivotal step in the Suzuki-Miyaura catalytic cycle. rsc.org For pyridine boronic acids, this step is complicated by the potential for the pyridine nitrogen to coordinate to the metal center, potentially inhibiting the reaction.
Two primary mechanistic pathways for transmetalation are often debated:
The Borate Pathway : The boronic acid is activated by a base (like OH⁻) to form a more nucleophilic borate species, which then reacts with a palladium(II)-halide complex. organic-chemistry.org
The Hydroxide Pathway : A palladium(II)-hydroxide complex reacts directly with the neutral boronic acid. acs.org
Kinetic and mechanistic studies provide strong evidence that for common phosphine-ligated palladium catalysts in aqueous solvents, the reaction between a palladium hydroxo complex and the neutral boronic acid is significantly faster than the reaction between a palladium iodide complex and the corresponding aryltrihydroxyborate. acs.org This suggests the hydroxide pathway is often the dominant mechanism. The formation of boronate complexes as key intermediates following the addition of a lithiated N-heterocycle to a boronic ester has also been characterized, which precedes a 1,2-migration to form the coupled product. acs.org
The efficiency of transmetalation can be influenced by the electronic properties of the pyridine ring. The introduction of an electron-withdrawing group, such as a 2-chloro substituent, can reduce the Lewis basicity of the pyridine nitrogen. researchgate.netnih.gov This prevents catalyst inhibition by minimizing the binding of the pyridine nitrogen to the rhodium or palladium center, thereby facilitating the cross-coupling reaction. researchgate.net
Kinetic studies are essential for determining rate laws, identifying rate-determining steps, and quantifying the stability of boronic acids under reaction conditions. A significant challenge with heteroaromatic boronic acids, especially 2-pyridyl derivatives, is their propensity for protodeboronation (cleavage of the C-B bond by a proton source). ljmu.ac.ukresearchgate.net
Detailed kinetic analyses have established pH-rate profiles for the protodeboronation of various heterocyclic boronic acids. ljmu.ac.uk These studies reveal that reactivity is highly dependent on the specific heterocyclic structure and the pH of the medium. For instance, 2-pyridyl boronic acids are particularly unstable but can be rendered stable for hours at elevated temperatures within specific pH-stability zones. ljmu.ac.uk The studies also identified autocatalytic pathways where both the boronic acid and its corresponding boronate can participate in bimolecular processes that accelerate protodeboronation. ljmu.ac.uk
In the context of the Suzuki-Miyaura coupling, kinetic studies on alkylboranes have shown that the reaction can be zero-order in the borane (B79455) but first-order in the aryl bromide or the base, depending on the specific boron reagent. acs.org This indicates that oxidative addition or the formation of the active palladium-hydroxo complex can be the rate-determining step under certain conditions. acs.org
Stereochemical Aspects of Pyridine Coupling
The synthesis of chiral molecules containing pyridine moieties is of great importance in medicinal chemistry. Consequently, understanding and controlling the stereochemical outcome of coupling reactions involving pyridine boronic acids is a key area of research.
Asymmetric Suzuki-Miyaura coupling has been achieved using rhodium catalysis to couple pyridine-derived boronic acids with racemic allylic chlorides, generating products with high enantioselectivity. researchgate.netnih.gov In these systems, the choice of a chiral phosphine ligand is critical for inducing asymmetry. Mechanistic proposals suggest that after transmetalation and oxidative addition, the resulting Rh(III) intermediate may undergo isomerization, and if reductive elimination is rate-determining, this provides a mechanism for enantio-selection. researchgate.net
Furthermore, stereospecific couplings have been developed. A protocol involving the reaction of chiral secondary and tertiary boronic esters with lithiated pyridines proceeds with greater than 98% preservation of stereochemistry. acs.org The mechanism involves the formation of a boronate complex, followed by nitrogen acylation which triggers a 1,2-migration of the alkyl group from boron to the adjacent carbon. An oxidative workup then furnishes the coupled product with complete retention of stereochemistry. acs.org Similarly, the transfer of an alkyl group from a chiral B-alkyl-9-BBN reagent to palladium during a Suzuki-Miyaura coupling has been shown to occur with complete retention of configuration at the carbon center. acs.org These findings underscore that, with appropriate reaction design, high levels of stereochemical control can be achieved in coupling reactions involving pyridine-based organoboron reagents.
Atropisomerism and Axial Chirality in Arylpyridines
Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, which allows for the isolation of distinct conformers known as atropisomers. mdpi.com In the context of arylpyridines, this phenomenon typically occurs when bulky substituents are present at the ortho-positions relative to the C-C bond connecting the pyridine ring to another aryl group. This restricted rotation creates a chiral axis, and the resulting molecules are said to possess axial chirality. researchgate.net An energy barrier to rotation of approximately 24 kcal/mol is generally sufficient to allow for the isolation of stable atropisomers at room temperature. mdpi.com
The synthesis of axially chiral biaryls, including arylpyridines, is a significant area of research, often pursued through catalytic asymmetric cross-coupling reactions. nih.gov Methods such as the Suzuki-Miyaura coupling, utilizing pyridine boronic acids as key building blocks, are instrumental in forming the pivotal C-C bond. The challenge lies in controlling the stereochemical outcome to favor one enantiomer over the other. Recent advancements have focused on dynamic kinetic asymmetric transformations (DyKAT), where a racemic but configurationally stable substrate is converted into a single, optically pure product. nih.gov For instance, the dynamic kinetic asymmetric cross-coupling of racemic, configurationally stable 3-bromo-2,1-azaborines with boronic acid derivatives has been shown to produce C-B axially chiral compounds with high enantioselectivity. nih.gov
Another innovative approach involves the conversion of central chirality to axial chirality. For example, enantioselective synthesis of atropisomeric 4-arylpyridines has been achieved starting from symmetric 1,4-dihydropyridines. nih.gov This multi-step process can involve an enantioselective desymmetrization followed by an oxidation step that establishes the axial chirality. nih.gov
Influence of Steric and Electronic Factors on Selectivity
The reactivity and selectivity of pyridine boronic acids in catalytic cross-coupling reactions are profoundly influenced by both steric and electronic factors. These factors dictate the efficiency of key steps in the catalytic cycle, such as transmetalation and reductive elimination, and can influence the ultimate yield and regioselectivity of the desired product.
Electronic Effects: The electronic nature of substituents on the pyridine ring and the aryl coupling partner plays a critical role. The pKa value of a boronic acid, which is a measure of its Lewis acidity, is sensitive to substituents. nih.gov Electron-withdrawing groups on an aromatic boronic acid generally decrease the pKa, making it a stronger Lewis acid, while electron-donating groups have the opposite effect. nih.gov This modulation of Lewis acidity can affect the rate of transmetalation to the metal catalyst (e.g., palladium). For instance, in the Suzuki-Miyaura reaction, the yields can be strongly influenced by the reactivity and stability of the boronic acids used, which are tied to their electronic properties. researchgate.net
Steric Effects: Steric hindrance, particularly from substituents ortho to the boronic acid group or the halide on the coupling partner, can significantly impede the reaction. Bulky groups can slow down or prevent the necessary approach of the reactants to the catalytic center, thereby lowering reaction rates and yields. However, steric hindrance is also the fundamental requirement for the existence of stable atropisomers, as discussed previously. In some catalytic systems, the steric profile of ligands on the metal catalyst is intentionally designed to control selectivity. acs.org For example, the site-selectivity in C-H borylation reactions can be governed by the steric and electronic interplay between the substrate, the boron reagent, and the cobalt catalyst's ligand sphere. acs.org
Stability and Side-Reaction Pathways in Catalytic Systems
Pyridine boronic acids, while invaluable reagents, are susceptible to several undesired side reactions that can diminish the efficiency of cross-coupling processes. Understanding the mechanisms of these pathways is crucial for developing strategies to mitigate them.
Protodeboronation Considerations
Protodeboronation is a prevalent side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent. wikipedia.org This process is highly dependent on the reaction conditions, particularly pH, and the structure of the boronic acid itself. wikipedia.orgacs.org
Mechanistic studies have revealed several pathways for protodeboronation in aqueous media:
Acid-Catalyzed Pathway: Involves a reaction between the boronic acid and an acid. wikipedia.org
Base-Catalyzed Pathway: Proceeds through the formation of a tetrahedral boronate species (from the reaction of boronic acid with a hydroxide ion), which then reacts with a proton source like water. wikipedia.org
Unimolecular Fragmentation: This pathway is particularly relevant for basic heteroaromatic boronic acids, such as 2-pyridine boronic acid. Under neutral pH conditions, these compounds can exist as zwitterions, which can undergo rapid, unimolecular fragmentation of the C-B bond. wikipedia.orgacs.org In contrast, 3- and 4-pyridyl boronic acids are significantly more stable and undergo very slow protodeboronation. acs.org
The rate of protodeboronation can vary by orders of magnitude depending on the specific boronic acid and the pH of the medium. acs.orgnih.gov For notoriously unstable compounds like 2-pyridine boronic acid, strategies have been developed to suppress this decomposition. One effective approach is the "slow release" strategy, which utilizes boronic acid derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. wikipedia.orgwikiwand.com These stable precursors slowly hydrolyze under the reaction conditions to release the active boronic acid, maintaining its concentration at a low level throughout the reaction. This minimizes the opportunity for protodeboronation while allowing the desired cross-coupling to proceed. wikiwand.comnih.gov
Oxidative Homocoupling Mechanisms and Mitigation
Another common side reaction in Suzuki-Miyaura and similar cross-coupling reactions is the oxidative homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl dimer. This process consumes the boronic acid reagent and results in impurities that can be difficult to separate from the desired cross-coupled product.
The mechanism of palladium-catalyzed homocoupling is often promoted by the presence of oxygen or other oxidants. researchgate.netresearchgate.net It is thought to proceed through a pathway involving two transmetalation steps of the boronic acid to a Pd(II) center, followed by reductive elimination to form the biaryl product and a Pd(0) species. The oxidant then regenerates the active Pd(II) catalyst from Pd(0). acs.org
Several strategies have been developed to mitigate or prevent oxidative homocoupling:
Exclusion of Oxygen: Since oxygen is a common promoter of this side reaction, deoxygenating the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is a highly effective method. researchgate.net
Use of Reducing Agents: The addition of mild reducing agents can help to keep the palladium catalyst in its active Pd(0) state, thereby disfavoring the Pd(II)-mediated homocoupling pathway. For instance, potassium formate (B1220265) has been used to suppress the formation of homocoupling dimers. acs.org
Pre-heating the Reaction Mixture: One practical technique involves pre-heating the catalyst, base, and aryl halide partner before the addition of the boronic acid. This can help to ensure that the cross-coupling catalytic cycle initiates rapidly upon addition of the boronic acid, outcompeting the homocoupling pathway. researchgate.net
Catalyst and Ligand Choice: The choice of palladium precatalyst and ligands can also influence the extent of homocoupling. Highly efficient catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling over slower side reactions. wikiwand.com
By carefully controlling the reaction conditions and employing these mitigation strategies, the formation of homocoupling byproducts can be minimized, leading to higher yields and purities of the desired heterobiaryl products.
Future Research Directions and Emerging Areas in the Chemistry of 2,6 Dimethoxypyridine 4 Boronic Acid
The field of organic synthesis continues to evolve, with a persistent demand for more efficient, selective, and sustainable chemical transformations. Substituted pyridine (B92270) boronic acids, including 2,6-Dimethoxypyridine-4-boronic acid, are at the forefront of this evolution, serving as critical building blocks in medicinal chemistry, materials science, and agrochemicals. Future research is poised to address current limitations and unlock new possibilities by focusing on novel synthetic methodologies, advanced catalytic systems, expanded applications, and deeper mechanistic understanding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



